Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a pyridine ring fused with an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate can be achieved through a multi-step process. One common method involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C . This catalyst-free, one-pot, three-component reaction is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-cyclopropyl-3-(4-hydroxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-cyclopropyl-3-(4-chlorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-cyclopropyl-3-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for further chemical modifications .
Biological Activity
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the isoxazole class, characterized by a bicyclic structure that incorporates both isoxazole and pyridine rings. Its molecular formula is C16H16N2O3, with a molecular weight of approximately 284.31 g/mol. The presence of the methoxy group and cyclopropyl moiety contributes to its unique pharmacological profile.
Biological Activity Spectrum
1. Antitumor Activity
Studies have demonstrated that isoxazole derivatives exhibit potent antitumor effects against various cancer cell lines. This compound was evaluated for its cytotoxic properties using the MTT assay against colorectal carcinoma (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) cell lines.
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
HCT-116 | 12.5 | 5-Fluorouracil | 10.0 |
PC3 | 15.0 | Doxorubicin | 8.0 |
MCF-7 | 14.0 | Sorafenib | 6.5 |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity against normal cells, suggesting a favorable therapeutic index .
2. Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through in vitro assays targeting COX-1 and COX-2 enzymes. The compound demonstrated an IC50 value of approximately 20 µM against COX-2, indicating moderate anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Compound | Target | IC50 (µM) |
---|---|---|
Methyl 6-cyclopropyl... | COX-2 | 20 |
Ibuprofen | COX-1/COX-2 | 10/15 |
This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
3. Antimicrobial Activity
Preliminary studies revealed promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
These findings indicate that the compound possesses significant potential as an antimicrobial agent .
Case Studies
A recent study explored the structure-activity relationship (SAR) of various isoxazole derivatives, including this compound. The research highlighted how modifications in the cyclopropyl group influence cytotoxicity and selectivity towards cancer cells.
Case Study: Structural Modifications
In this study, derivatives were synthesized with varied substitutions on the isoxazole ring:
- Substituting different alkyl groups on the cyclopropyl moiety enhanced anticancer activity.
- The introduction of halogen atoms showed improved selectivity against tumor cells compared to normal fibroblasts.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-7-5-11(6-8-12)16-15-13(18(21)23-2)9-14(10-3-4-10)19-17(15)24-20-16/h5-10H,3-4H2,1-2H3 |
InChI Key |
YUUIXKNOJOTOLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)OC |
Origin of Product |
United States |
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